Methanesulfonyl isocyanate

Übersicht

Beschreibung

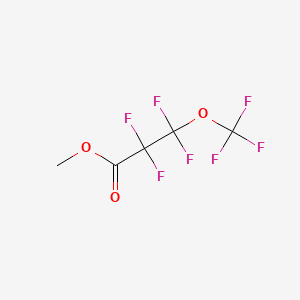

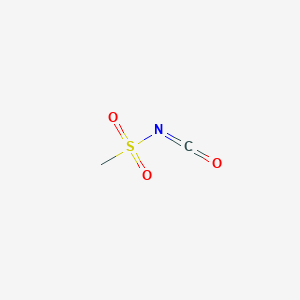

Methanesulfonyl isocyanate is a compound with the molecular formula C2H3NO3S . It is also known by other names such as N-(oxomethylidene)methanesulfonamide and methylsulfonyl isocyanate . The molecular weight of this compound is 121.12 g/mol .

Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the treatment of alcohols, thiols, and trimethylsilyl ethers with triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone/Bu4NOCN in acetonitrile . Another method involves the direct conversion of methane to methanesulfonic acid through a cationic chain reaction mechanism .Molecular Structure Analysis

The molecular structure of this compound consists of seven heavy atoms . The InChI code for this compound is InChI=1S/C2H3NO3S/c1-7(5,6)3-2-4/h1H3 . The canonical SMILES for this compound is CS(=O)(=O)N=C=O .Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can react with metal halides in ambient aerosols to form methanesulfonate salts . It can also undergo oxidation with hydrogen peroxide to yield strongly oxidizing lixiviants that can leach copper from chalcopyrite or dissolve metallic silver .Physical And Chemical Properties Analysis

This compound has a molecular weight of 121.12 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 4 . The exact mass of this compound is 120.98336413 g/mol .Wissenschaftliche Forschungsanwendungen

Enzyme Reaction Studies

Methanesulfonyl fluoride, closely related to methanesulfonyl isocyanate, has been studied for its interactions with enzymes. For instance, it reacts with acetylcholinesterase to produce a methanesulfonyl enzyme derivative, impacting the enzyme's normal catalytic activity. This reaction demonstrates the potential of methanesulfonyl compounds in enzymology and biochemistry research (Kitz & Wilson, 1963).

Microbial Metabolism

Methanesulfonic acid, another compound similar to this compound, is significant in microbial metabolism studies. It's a key intermediate in sulfur cycling and is metabolized by various aerobic bacteria. This research contributes to our understanding of biogeochemical processes and microbial ecology (Kelly & Murrell, 1999).

Vibrational Spectra Analysis

The vibrational spectra of methanesulfonyl chloride, which shares a functional group with this compound, have been extensively studied. These analyses provide insights into the molecular structure and behavior of sulfonyl compounds, which are valuable in chemical and physical research (Hanai et al., 1975).

Organic Synthesis

Aliphatic methanesulfonates, related to this compound, have been utilized in organic synthesis. They are versatile intermediates in lipid synthesis and have been used to prepare various compounds like hydrocarbons, halides, aldehydes, and others. This showcases the role of methanesulfonyl derivatives in synthetic chemistry (Spener, 1973).

Chemical Reaction Mechanisms

Research has also delved into the formation mechanisms of (sulfonylamino)sulfonyl isocyanates and (aryloxy)sulfonyl isocyanates, directly relevant to this compound. Understanding these mechanisms aids in the development of new chemical processes and materials (Warm & Bernardinelli, 1994).

Oxidation Processes in Organic Synthesis

Cerium(IV) Methanesulfonate, a derivative, has been used as an effective oxidizing agent in synthesizing aromatic aldehydes or ketones. Its role in organic and pharmaceutical synthesis highlights the importance of methanesulfonyl compounds in creating complex organic molecules (Wang, 2011).

Safety and Hazards

Isocyanates, including Methanesulfonyl isocyanate, are powerful irritants to the mucous membranes of the eyes and gastrointestinal and respiratory tracts . Direct skin contact can also cause marked inflammation . Isocyanates can also sensitize workers, making them subject to severe asthma attacks if they are exposed again .

Zukünftige Richtungen

The future directions for Methanesulfonyl isocyanate involve the development of green PUs with properties and performance comparable to fossil-based ones . The global production of MSA is expected to increase rapidly in the near future thanks to both the industrialization of a new sustainable synthesis process and its many applications .

Wirkmechanismus

Target of Action

Methanesulfonyl isocyanate (MSI) is a versatile compound that interacts with a variety of biological targets. Its primary targets include hydrogen-acidic compounds such as alcohols, phenols, and amines . These compounds play crucial roles in various biochemical processes, serving as building blocks for larger molecules and participating in key reactions.

Mode of Action

The interaction of MSI with its targets can proceed via three fundamental mechanisms, depending on the acidity and nucleophilicity of the particular hydrogen-acidic compound and the basicity of the catalyst .

- Mechanism I : Acidic, less nucleophilic compounds, such as phenols and acidic alcohols, are transformed by the base catalyst into the anionic form, which is then added to the isocyanate .

- Mechanism II : Compounds of moderate acidity, like common alcohols, may react in a concerted single-step reaction, where proton transfer to the base and nucleophilic addition to isocyanate occur simultaneously .

- Mechanism III : Less acidic, stronger nucleophilic compounds, such as aromatic amines, are added directly to the isocyanate followed by base-catalysed proton transfer in the resulting adduct .

Biochemical Pathways

The reaction of MSI with its targets affects various biochemical pathways. For instance, the base-catalysed addition of hydrogen-acidic compounds to isocyanates leads to the formation of carbamates and ureas . These compounds are involved in numerous biological processes, including protein synthesis and metabolic regulation .

Pharmacokinetics

Its bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

The molecular and cellular effects of MSI’s action are largely dependent on the specific targets and the resulting compounds. For instance, the formation of carbamates and ureas can influence protein structure and function, potentially leading to changes in cellular processes .

Action Environment

The action, efficacy, and stability of MSI are influenced by various environmental factors. For example, the presence of a base catalyst is crucial for its reaction with hydrogen-acidic compounds . Additionally, the acidity and nucleophilicity of the target compounds can significantly affect the mechanism and rate of the reaction .

Eigenschaften

IUPAC Name |

N-(oxomethylidene)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3NO3S/c1-7(5,6)3-2-4/h1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUPLTJDZPQZRBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60506250 | |

| Record name | Methanesulfonyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60506250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3611-92-5 | |

| Record name | Methanesulfonyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60506250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methanesulfonyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

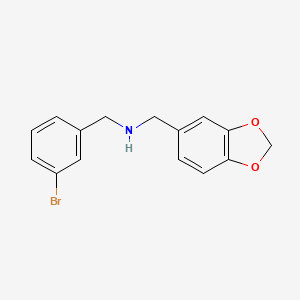

![N-[(3-bromo-4-methoxyphenyl)methyl]pentan-3-amine](/img/structure/B3051719.png)